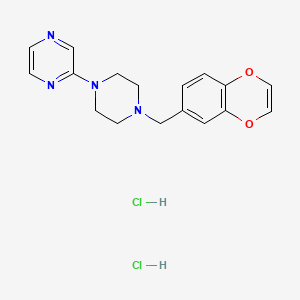
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a pyrazine ring substituted with a 1,4-benzodioxin-6-ylmethyl group and a piperazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the 1,4-benzodioxin-6-ylmethyl intermediate, which is then reacted with piperazine and pyrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in inhibiting bacterial biofilm formation and possesses mild cytotoxicity, making it a candidate for antibacterial agent development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mecanismo De Acción
The mechanism of action of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone: Shares the benzodioxane moiety but differs in its overall structure and applications.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro-N-(Substituted-Benzyl)benzenesulfonamides: Contains the benzodioxane fragment and is used in antibacterial research.
Uniqueness
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its combination of the pyrazine ring, benzodioxane moiety, and piperazine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Propiedades
Número CAS |
87787-63-1 |
|---|---|
Fórmula molecular |
C17H20Cl2N4O2 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-[4-(1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrazine;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-2-15-16(23-10-9-22-15)11-14(1)13-20-5-7-21(8-6-20)17-12-18-3-4-19-17;;/h1-4,9-12H,5-8,13H2;2*1H |
Clave InChI |
ABUJNSYCXTYSEB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(C=C2)OC=CO3)C4=NC=CN=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


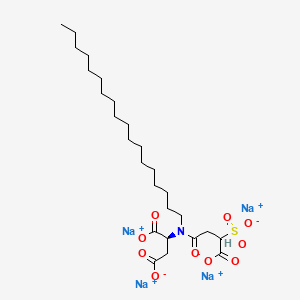


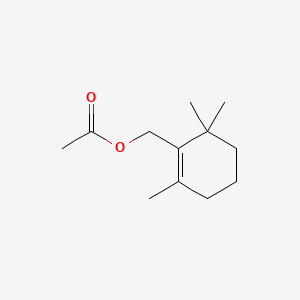
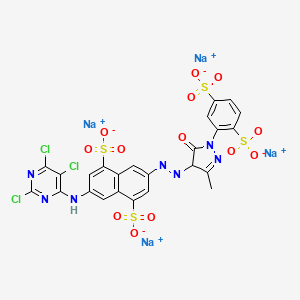
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
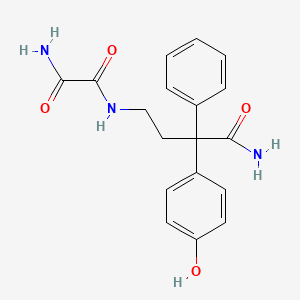
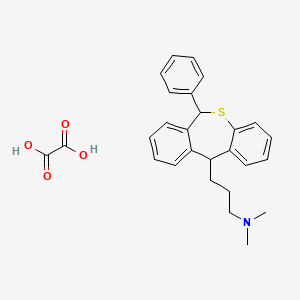
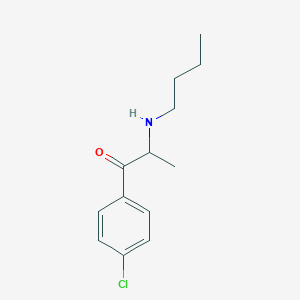
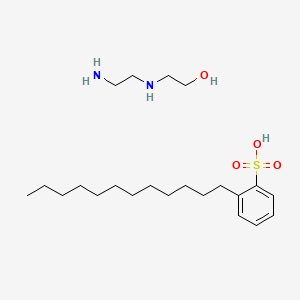


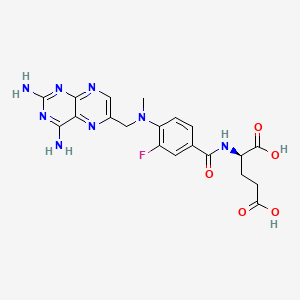
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
